2-Chloro-N-(2-morpholinoethyl)nicotinamide
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Overview
Description
2-Chloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound with the molecular formula C12H17O2N3Cl2. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 2-(morpholino)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-morpholinoethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the amide bond.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of nicotinic acid and 2-(morpholino)ethylamine.
Scientific Research Applications
2-Chloro-N-(2-morpholinoethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-morpholinoethyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide
- 2-((2-Aminoethyl)thio)nicotinamide
- 2-(Piperidin-4-yloxy)nicotinamide
Uniqueness
2-Chloro-N-(2-morpholinoethyl)nicotinamide is unique due to its specific structural features, such as the presence of the morpholino group, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16ClN3O2 |
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Molecular Weight |
269.73 g/mol |
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16ClN3O2/c13-11-10(2-1-3-14-11)12(17)15-4-5-16-6-8-18-9-7-16/h1-3H,4-9H2,(H,15,17) |
InChI Key |
DSNJJTFFMQNNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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